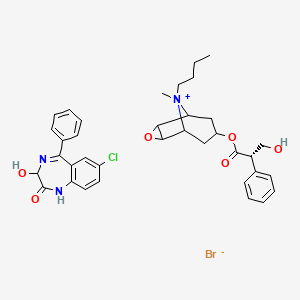

Tranquo-buscopan

Beschreibung

Eigenschaften

CAS-Nummer |

78940-00-8 |

|---|---|

Molekularformel |

C36H41BrClN3O6 |

Molekulargewicht |

727.1 g/mol |

IUPAC-Name |

(9-butyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl) (2S)-3-hydroxy-2-phenylpropanoate;7-chloro-3-hydroxy-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one;bromide |

InChI |

InChI=1S/C21H30NO4.C15H11ClN2O2.BrH/c1-3-4-10-22(2)17-11-15(12-18(22)20-19(17)26-20)25-21(24)16(13-23)14-8-6-5-7-9-14;16-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)18-15(20)14(19)17-12;/h5-9,15-20,23H,3-4,10-13H2,1-2H3;1-8,15,20H,(H,17,19);1H/q+1;;/p-1/t15?,16-,17?,18?,19?,20?,22?;;/m1../s1 |

InChI-Schlüssel |

ATGMDWUJNKJMKX-KQLUJJFISA-M |

SMILES |

CCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O.[Br-] |

Isomerische SMILES |

CCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)C.C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O.[Br-] |

Kanonische SMILES |

CCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)O.[Br-] |

Synonyme |

Tranquo-Buscopan |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Mechanism of Action of Tranquo-Buscopan on Smooth Muscle: A Technical Guide

Introduction

Tranquo-Buscopan is a combination pharmaceutical product containing two active ingredients: hyoscine butylbromide and meprobamate. Its therapeutic effect on smooth muscle, particularly in the gastrointestinal tract, is derived from the distinct yet complementary mechanisms of action of these two components. Hyoscine butylbromide acts as a direct peripheral antispasmodic, while meprobamate provides anxiolytic and sedative effects, addressing the central nervous system's influence on smooth muscle function. This technical guide provides an in-depth analysis of the individual and combined pharmacological actions of these agents on smooth muscle, supported by available data and experimental methodologies.

Hyoscine Butylbromide: A Peripherally Acting Antimuscarinic Agent

Hyoscine butylbromide, a quaternary ammonium derivative of hyoscine, is a potent competitive antagonist of muscarinic acetylcholine receptors (mAChRs). Its quaternary structure limits its ability to cross the blood-brain barrier, thereby minimizing central nervous system side effects and localizing its action to peripheral sites, such as the smooth muscle of the gastrointestinal tract.

Mechanism of Action

The contraction of smooth muscle in the gastrointestinal tract is primarily mediated by the parasympathetic nervous system, which releases acetylcholine (ACh) that binds to M2 and M3 muscarinic receptors on smooth muscle cells.

-

M3 Receptor Blockade : The binding of ACh to M3 receptors, which are coupled to the Gq/11 G-protein, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ concentration leads to the binding of Ca2+ to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction of myosin and actin filaments and resulting in muscle contraction. Hyoscine butylbromide competitively blocks the binding of ACh to these M3 receptors, thereby inhibiting this entire signaling cascade and leading to smooth muscle relaxation.

-

M2 Receptor Blockade : While M3 receptors are the primary mediators of contraction, M2 receptors also play a role. M2 receptors are coupled to the Gi G-protein, which inhibits adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels result in reduced protein kinase A (PKA) activity. PKA normally phosphorylates and inhibits MLCK, promoting relaxation. By inhibiting adenylyl cyclase, M2 receptor activation can potentiate contraction. Hyoscine butylbromide also blocks M2 receptors, which can contribute to its overall relaxant effect.

Signaling Pathway of Hyoscine Butylbromide

Caption: Hyoscine Butylbromide's antagonism of the M3 receptor signaling pathway.

Meprobamate: A Central Anxiolytic with Indirect Effects on Smooth Muscle

Meprobamate is a carbamate derivative that acts as a central nervous system depressant with anxiolytic and sedative properties. Its primary mechanism of action involves modulating the activity of the gamma-aminobutyric acid type A (GABA-A) receptor.

Mechanism of Action

GABA is the primary inhibitory neurotransmitter in the central nervous system. The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions (Cl-). This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.

Meprobamate is a positive allosteric modulator of the GABA-A receptor. It binds to a site on the receptor that is distinct from the GABA binding site and enhances the effect of GABA, leading to a greater influx of chloride ions and increased neuronal inhibition. This action in areas of the brain that regulate anxiety and stress, such as the limbic system, can indirectly influence smooth muscle tone. Stress and anxiety are known to increase parasympathetic outflow to the gut, leading to increased motility and spasm. By reducing anxiety at a central level, meprobamate can decrease the descending neural signals that contribute to smooth muscle hyperreactivity.

Signaling Pathway of Meprobamate

Caption: Meprobamate's modulation of the GABA-A receptor.

Quantitative Pharmacological Data

While extensive, directly comparable quantitative data for both compounds from a single source is limited, the following table summarizes key pharmacological parameters gathered from various studies.

| Parameter | Hyoscine Butylbromide | Meprobamate | Reference |

| Target Receptor | Muscarinic Acetylcholine Receptors (M1, M2, M3) | GABA-A Receptor | , |

| Mechanism | Competitive Antagonist | Positive Allosteric Modulator | , |

| pA2 value (ileum) | 7.5 - 8.1 | Not Applicable | |

| Primary Effect | Peripheral smooth muscle relaxation | Central nervous system depression (anxiolysis) | , |

| Bioavailability (Oral) | < 1% | ~100% |

pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Experimental Protocols

The pharmacological effects of hyoscine butylbromide and meprobamate on smooth muscle can be elucidated through various in vitro and in vivo experimental models.

1. In Vitro Assessment of Smooth Muscle Contraction (Organ Bath)

This protocol is designed to measure the direct effect of hyoscine butylbromide on isolated smooth muscle tissue.

-

Tissue Preparation : A segment of ileum is isolated from a laboratory animal (e.g., guinea pig) and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2.

-

Contraction Measurement : One end of the tissue is fixed, and the other is connected to an isometric force transducer to record muscle contractions.

-

Experimental Procedure :

-

The tissue is allowed to equilibrate under a resting tension.

-

A cumulative concentration-response curve is generated for a contractile agonist, such as acetylcholine or carbachol.

-

The tissue is washed, and after a recovery period, it is incubated with a fixed concentration of hyoscine butylbromide for a predetermined time.

-

The cumulative concentration-response curve for the agonist is repeated in the presence of the antagonist.

-

-

Data Analysis : The antagonistic effect of hyoscine butylbromide is quantified by the rightward shift of the agonist's concentration-response curve, and the pA2 value can be calculated using a Schild plot analysis.

Experimental Workflow for Organ Bath Assay

Caption: Workflow for assessing antispasmodic activity in an organ bath.

2. In Vivo Assessment of Gastrointestinal Motility

This protocol assesses the combined effect of this compound on gastrointestinal transit in a whole animal model.

-

Animal Model : Mice or rats are fasted overnight with free access to water.

-

Drug Administration : Animals are divided into groups and treated orally or intraperitoneally with vehicle, hyoscine butylbromide, meprobamate, or the combination (this compound).

-

Marker Administration : After a set time for drug absorption, a non-absorbable colored marker (e.g., charcoal meal) is administered orally.

-

Measurement : After a specific duration, the animals are euthanized, and the small intestine is carefully removed. The total length of the intestine and the distance traveled by the charcoal meal are measured.

-

Data Analysis : The percentage of intestinal transit is calculated as (distance traveled by marker / total length of intestine) x 100. A decrease in this percentage indicates an inhibitory effect on gastrointestinal motility.

Conclusion

The mechanism of action of this compound on smooth muscle is a dual-pronged approach. Hyoscine butylbromide directly antagonizes muscarinic receptors on smooth muscle cells, inhibiting acetylcholine-mediated contractions and providing potent, localized spasmolysis. Concurrently, meprobamate acts on central GABA-A receptors to produce anxiolytic and sedative effects, which can reduce the central nervous system's contribution to gastrointestinal hypermotility, particularly in conditions exacerbated by stress and anxiety. This combination allows for both peripheral and central modulation of smooth muscle function, providing effective relief from spasmodic conditions. Further research into the specific interactions between these two pathways at a molecular level could provide even greater insight into their synergistic therapeutic effects.

The Complex Interplay of Anticholinergic and Benzodiazepine Agents: A Pharmacodynamic Deep Dive

For Immediate Release

This technical guide provides an in-depth exploration of the pharmacodynamic interactions between anticholinergic and benzodiazepine agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings on the synergistic and additive effects of these two drug classes, details the underlying neurobiological mechanisms, and presents experimental methodologies for their investigation. The combined use of these drugs, whether intentional for therapeutic benefit or inadvertent through polypharmacy, presents a complex clinical picture, particularly concerning central nervous system (CNS) function.

Introduction: A Confluence of CNS Depression

Anticholinergic and benzodiazepine agents are widely prescribed classes of drugs that, while targeting distinct neurotransmitter systems, often elicit overlapping and interactive effects on the central nervous system. Anticholinergics antagonize the action of acetylcholine (ACh) at muscarinic receptors, while benzodiazepines enhance the effect of gamma-aminobutyric acid (GABA) at the GABA-A receptor. The convergence of their actions on arousal, cognition, and motor control necessitates a thorough understanding of their combined pharmacodynamics. This is particularly critical in elderly populations, where the concurrent use of these medications is associated with an increased risk of cognitive decline, falls, and delirium[1].

A notable example of a therapeutic combination is the formulation of chlordiazepoxide (a benzodiazepine) and clidinium bromide (an anticholinergic) for the treatment of gastrointestinal disorders. This combination leverages the anxiolytic and sedative properties of the benzodiazepine with the smooth muscle relaxant effects of the anticholinergic[2]. However, the systemic effects of such combinations extend beyond the target organ, leading to significant CNS implications.

Core Pharmacodynamic Principles of Interaction

The interaction between anticholinergic and benzodiazepine agents is primarily rooted in the intricate relationship between the cholinergic and GABAergic neurotransmitter systems. These systems are key regulators of neuronal excitability, and their modulation can lead to synergistic, additive, or antagonistic effects.

Synergistic and Additive Effects: The co-administration of anticholinergics and benzodiazepines often results in an amplification of CNS depressant effects. This can manifest as enhanced sedation, amnesia, and impairment of motor coordination[3][4][5]. Studies in animal models have shown that benzodiazepines can enhance the locomotor stimulation induced by scopolamine, an anticholinergic agent, suggesting a synergistic interaction[6][7].

Neurobiological Mechanisms: The interaction is not a simple summation of effects but rather a complex interplay at the synaptic level. Cholinergic neurons are known to modulate the activity of GABAergic interneurons, and conversely, GABAergic neurons provide significant inhibitory input to cholinergic neurons[8][9][10][11]. This reciprocal regulation means that blockade of muscarinic receptors by anticholinergics can alter the firing patterns of GABAergic neurons, while enhancement of GABAergic inhibition by benzodiazepines can suppress the activity of cholinergic neurons.

Quantitative Analysis of Combined Effects

The quantitative assessment of the pharmacodynamic interaction between anticholinergic and benzodiazepine agents is crucial for predicting clinical outcomes and guiding therapeutic decisions. The following tables summarize key findings from preclinical and clinical studies.

Table 1: Preclinical Studies on the Combined Effects of Diazepam and Scopolamine

| Species | Behavioral Assay | Diazepam Dose (mg/kg) | Scopolamine Dose (mg/kg) | Observed Effect | Reference |

| Mice | Locomotor Activity | - | - | Scopolamine induces locomotor stimulation. | [Sansone, 1982][7] |

| Mice | Locomotor Activity | Various | - | Diazepam has a biphasic effect: low doses increase activity, while high doses decrease it. | [Sanger, 1985][12] |

| Mice | Locomotor Activity | Various | Various | Diazepam enhances the locomotor stimulation produced by scopolamine. The benzodiazepine antagonist Ro 15-1788 prevents this enhancement. | [Sansone, 1982][7] |

| Rats | Passive Avoidance Learning | 2 | 0.3 | Sub-threshold doses of both drugs, when combined, produce a significant impairment in retention (additive effect). | [Mondadori & Classen, 1984][3] |

Table 2: Clinical Study on the Amnesic Effects of Diazepam and Scopolamine Combination

| Parameter Measured | Diazepam (10 mg/70 kg) | Scopolamine (0.5 mg/70 kg) | Diazepam + Scopolamine |

| Percentage of Forgetting | 41% | 14% | 64% |

| Reference: Ghoneim et al. (1975)[5] |

Signaling Pathways and Points of Interaction

The interaction between the cholinergic and GABAergic systems is complex and occurs at multiple levels within the central nervous system. A key point of interaction is the modulation of GABAergic interneuron activity by cholinergic inputs. Cholinergic neurons, originating from areas like the basal forebrain, project to various cortical and hippocampal regions where they synapse onto GABAergic interneurons[10][11]. The activation of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, on these interneurons can depress GABAergic inhibitory postsynaptic currents (IPSCs)[8]. This suggests that acetylcholine can fine-tune the level of inhibition within local circuits.

Conversely, GABAergic neurons exert significant control over cholinergic neuron activity. GABA-A and GABA-B receptors are located on cholinergic neurons, and their activation leads to an inhibition of acetylcholine release[9][13]. Benzodiazepines, by potentiating the effect of GABA at GABA-A receptors, can therefore indirectly suppress cholinergic neurotransmission.

References

- 1. Benzodiazepine-induced and anticholinergic-induced delirium in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A benzodiazepine-anticholinergic drug synergism in the prevention of stress-induced gastric mucosal erosion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Intraseptal injection of scopolamine increases the effect of systemic diazepam on passive avoidance learning and emotionality in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drug Combinations: Tests and Analysis with Isoboles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Influence of benzodiazepine tranquilizers on scopolamine-induced locomotor stimulation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Scopolamine-induced locomotor stimulation in mice: effect of diazepam and a benzodiazepine antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cholinergic axons modulate GABAergic signaling among hippocampal interneurons via postsynaptic alpha 7 nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GABAergic modulation of striatal cholinergic interneurons: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cholinergic Modulation of Dendritic Signaling in Hippocampal GABAergic Inhibitory Interneurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Local cholinergic interneurons modulate GABAergic inhibition in the chicken optic tectum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evidence for a role for dopamine in the diazepam locomotor stimulating effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. COMPARTMENTAL LOCALIZATION OF GABAB RECEPTORS IN THE CHOLINERGIC CIRCUITRY OF THE RABBIT RETINA - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Central Nervous System Effects of Tranquo-Buscopan

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tranquo-Buscopan is a combination pharmaceutical product comprising two active ingredients: Oxazepam, a short-acting benzodiazepine, and Hyoscine Butylbromide, a peripherally acting antimuscarinic agent. This guide provides a detailed technical overview of the known and potential effects of this compound on the central nervous system (CNS). The CNS effects of this combination are primarily driven by the action of Oxazepam on GABA-A receptors, leading to anxiolytic and sedative effects. Hyoscine Butylbromide's contribution to CNS effects is generally considered minimal due to its limited ability to cross the blood-brain barrier. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to offer a comprehensive resource for the scientific community. It is important to note that while the individual pharmacology of each component is well-documented, specific clinical or preclinical studies on the CNS effects of the this compound combination are not extensively available in the public domain. Therefore, the discussion on combined effects is largely based on the established mechanisms of action of the individual components.

Active Pharmaceutical Ingredients

Oxazepam

Oxazepam is a benzodiazepine derivative with anxiolytic, sedative, hypnotic, and skeletal muscle relaxant properties.[1] It is the active metabolite of several other benzodiazepines, including diazepam.[2]

Hyoscine Butylbromide (Scopolamine Butylbromide)

Hyoscine Butylbromide is a semi-synthetic derivative of scopolamine, a natural alkaloid. It is a quaternary ammonium compound that acts as a peripherally-acting antimuscarinic agent, primarily used for its spasmolytic effects on smooth muscle.[3]

Mechanism of Action in the Central Nervous System

Oxazepam: Potentiation of GABAergic Neurotransmission

Oxazepam's primary mechanism of action in the CNS is the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[4] Benzodiazepines bind to a specific allosteric site on the GABA-A receptor complex, distinct from the GABA binding site.[5][6] This binding increases the affinity of GABA for its receptor, leading to an increased frequency of chloride ion channel opening and a subsequent influx of chloride ions into the neuron.[7] This hyperpolarization of the neuronal membrane makes it less excitable, resulting in the characteristic depressant effects of benzodiazepines on the CNS.[4] The sedative and anxiolytic effects of Oxazepam are primarily mediated through its interaction with α1, α2, and α3 subunit-containing GABA-A receptors.[8]

Hyoscine Butylbromide: Limited CNS Penetration

Hyoscine Butylbromide is a quaternary ammonium compound, which confers high polarity and low lipid solubility.[3] This chemical property significantly restricts its ability to cross the blood-brain barrier.[9][10] Consequently, its direct effects on the central nervous system are considered to be minimal at therapeutic doses.[3] While it acts as a competitive antagonist at muscarinic acetylcholine receptors, this action is predominantly exerted in the peripheral nervous system.[10] At higher concentrations, it may also exhibit some nicotinic receptor antagonism.[9]

Pharmacokinetic Profile

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for Oxazepam and Hyoscine Butylbromide based on data from healthy adult volunteers.

Table 1: Pharmacokinetic Parameters of Oxazepam

| Parameter | Value | Reference |

| Bioavailability (Oral) | ~93% | [11] |

| Time to Peak Plasma Concentration (Tmax) | 1 - 4 hours | [11] |

| Volume of Distribution (Vd) | 0.6 - 2.0 L/kg | [12] |

| Elimination Half-life (t½) | 5 - 15 hours | [12] |

| Plasma Protein Binding | ~97% | [11] |

| Clearance | 0.9 - 2.0 mL/min/kg | [12] |

Table 2: Pharmacokinetic Parameters of Hyoscine Butylbromide

| Parameter | Value | Reference |

| Bioavailability (Oral) | <1% | [13] |

| Time to Peak Plasma Concentration (Tmax) | ~2 hours | [14] |

| Volume of Distribution (Vd) | 1.7 L/kg | [3] |

| Elimination Half-life (t½) (IV) | ~5 hours | [9] |

| Plasma Protein Binding | ~4.4% | [9] |

| Total Clearance (IV) | 1.2 L/min | [9] |

Effects on the Central Nervous System

Primary CNS Effects of Oxazepam

The CNS effects of Oxazepam are dose-dependent and include:

-

Anxiolysis: Reduction of anxiety and tension.[7]

-

Sedation and Hypnosis: Drowsiness and induction of sleep.[1]

-

Anterogade Amnesia: Impairment of memory formation for events occurring after drug administration.

-

Anticonvulsant Effects: Suppression of seizure activity.

-

Muscle Relaxation: Reduction in muscle tone and coordination.

Potential for Synergistic CNS Depression

While Hyoscine Butylbromide has limited direct CNS effects, the co-administration with Oxazepam warrants consideration of potential synergistic CNS depression. Any substance with CNS depressant properties, including alcohol and opioids, can have additive or synergistic effects when taken with benzodiazepines like Oxazepam.[1] Although Hyoscine Butylbromide is not a classical CNS depressant, its anticholinergic properties could potentially contribute to sedation and cognitive impairment, particularly in vulnerable populations such as the elderly. However, there is a lack of specific studies investigating this interaction.

Documented CNS Adverse Events

The most frequently reported CNS adverse events for Oxazepam are extensions of its pharmacological effects and include drowsiness, dizziness, vertigo, and headache. Paradoxical reactions such as excitement and rage have been reported with related benzodiazepines.[15] For Hyoscine Butylbromide, CNS side effects are rare due to its poor penetration of the blood-brain barrier.[3]

Signaling Pathways

Oxazepam and the GABA-A Receptor Signaling Pathway

Oxazepam, as a benzodiazepine, positively modulates the GABA-A receptor, an ionotropic receptor that is a ligand-gated chloride ion channel. The binding of Oxazepam to the benzodiazepine site on the GABA-A receptor increases the efficiency of GABA-mediated inhibition.

Hyoscine Butylbromide and the Muscarinic Receptor Signaling Pathway

Hyoscine Butylbromide acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors. In the CNS, these receptors are involved in various functions including learning and memory. Although Hyoscine Butylbromide's central effects are limited, understanding the pathway is crucial for contextualizing potential, albeit rare, CNS side effects. Muscarinic receptors, particularly M1, M3, and M5, are coupled to Gq proteins, which activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).

Experimental Protocols

Preclinical Assessment of CNS Effects

-

Animal Models of Anxiety: Standard behavioral tests in rodents, such as the elevated plus-maze, light-dark box, and open field test, are used to assess anxiolytic-like effects. A decrease in anxiety-related behaviors (e.g., increased time in open arms of the elevated plus-maze) following drug administration is indicative of anxiolytic activity.

-

Sedative/Hypnotic Activity: The loss of righting reflex in rodents is a common endpoint to assess hypnotic effects. Motor activity monitoring in an open field can quantify sedative effects.

-

Motor Coordination: The rotarod test is widely used to evaluate drug-induced impairment of motor coordination and balance. A decrease in the time a rodent can stay on the rotating rod indicates motor impairment.

Clinical Assessment of CNS Effects

-

Standardized Anxiety Scales: The Hamilton Anxiety Rating Scale (HAM-A) is a commonly used clinician-administered scale to assess the severity of anxiety symptoms in clinical trials.[16]

-

Electroencephalography (EEG): Quantitative EEG (qEEG) can be used to objectively measure the effects of benzodiazepines on brain electrical activity. Benzodiazepines typically induce an increase in beta frequency activity and a decrease in alpha frequency activity.[17][18][19]

-

Psychomotor and Cognitive Testing: A battery of tests, such as the Digit Symbol Substitution Test (DSST) and tests of reaction time, can be used to assess cognitive and psychomotor function. Benzodiazepines are known to impair performance on these tests.

-

Subjective Sedation Scales: Visual Analog Scales (VAS) are used for subjects to self-report levels of drowsiness and sedation.

Experimental Workflow for a Clinical Study on CNS Effects

The following diagram illustrates a typical workflow for a randomized, double-blind, placebo-controlled crossover study to evaluate the CNS effects of a drug like this compound.

Conclusion and Future Directions

The central nervous system effects of this compound are predominantly attributable to its Oxazepam component, which acts as a positive allosteric modulator of the GABA-A receptor. This results in well-characterized anxiolytic and sedative effects. The Hyoscine Butylbromide component is unlikely to contribute significantly to direct CNS effects due to its limited permeability across the blood-brain barrier.

For a more complete understanding of the CNS profile of this compound, further research is warranted. Specifically, clinical studies designed to assess the potential for synergistic CNS depression when Oxazepam and Hyoscine Butylbromide are co-administered would be of significant value. Furthermore, investigations in specific populations, such as the elderly or individuals with hepatic impairment, would provide crucial safety and efficacy data. Advanced neuroimaging techniques could also be employed to elucidate the combined effects of these two agents on brain activity and connectivity.

References

- 1. Benzodiazepine Pharmacology and Central Nervous System–Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cnsvs.com [cnsvs.com]

- 3. derangedphysiology.com [derangedphysiology.com]

- 4. What is the mechanism of Oxazepam? [synapse.patsnap.com]

- 5. GABAA receptor - Wikipedia [en.wikipedia.org]

- 6. Neuropathological Correlates of Cumulative Benzodiazepine and Anticholinergic Drug Use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oxazepam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. droracle.ai [droracle.ai]

- 10. Hyoscine – eDrug [edrug.mvm.ed.ac.uk]

- 11. m.youtube.com [m.youtube.com]

- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 13. researchgate.net [researchgate.net]

- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 15. academic.oup.com [academic.oup.com]

- 16. Effect of hyoscine butylbromide (Buscopan®) on cholinergic pathways in the human intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Long-, intermediate- and short-acting benzodiazepine effects on human sleep EEG spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Self-reports of anxiety level and EEG changes after a single dose of benzodiazepines. Double-blind comparison of two forms of oxazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular Pathways Affected by Tranquo-Buscopan Administration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tranquo-Buscopan is a combination pharmaceutical preparation containing two active ingredients: Hyoscine Butylbromide and Oxazepam.[1][2][3] This document provides an in-depth technical overview of the distinct cellular pathways modulated by each of these components. Hyoscine Butylbromide, a peripherally acting antimuscarinic agent, primarily targets muscarinic M3 receptors on smooth muscle cells, leading to spasmolysis. Oxazepam, a short-acting benzodiazepine, potentiates the action of γ-aminobutyric acid (GABA) at GABA-A receptors in the central nervous system, exerting anxiolytic and sedative effects. This guide details the molecular mechanisms of action, presents available quantitative pharmacological data, outlines relevant experimental protocols, and provides visual representations of the signaling pathways involved.

Introduction

The therapeutic efficacy of this compound stems from the synergistic or additive effects of its two active components, which act on separate and distinct cellular pathways. Hyoscine Butylbromide addresses peripheral symptoms such as smooth muscle spasms, while Oxazepam mitigates central nervous system manifestations like anxiety.[1] Understanding the specific molecular interactions and downstream cellular consequences of each drug is crucial for research, drug development, and the design of targeted therapeutic strategies.

Hyoscine Butylbromide: Antagonism of Muscarinic Acetylcholine Receptors

Hyoscine Butylbromide, also known as Scopolamine Butylbromide, is a quaternary ammonium compound that acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][4][5] Its peripheral action is attributed to its limited ability to cross the blood-brain barrier.[1]

Cellular Signaling Pathway

The primary target of Hyoscine Butylbromide is the M3 subtype of muscarinic receptors, which are G-protein coupled receptors (GPCRs) predominantly expressed on smooth muscle cells of the gastrointestinal tract.[1][4] The binding of acetylcholine (ACh) to M3 receptors activates the Gq/11 family of G-proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ concentration leads to the activation of calmodulin and myosin light chain kinase (MLCK), resulting in the phosphorylation of myosin light chains and subsequent smooth muscle contraction.

Hyoscine Butylbromide competitively blocks the binding of ACh to the M3 receptor, thereby inhibiting this entire signaling cascade and leading to smooth muscle relaxation and a spasmolytic effect.[1][4] At higher concentrations, Hyoscine Butylbromide can also exert a ganglion-blocking effect through antagonism of nicotinic acetylcholine receptors.[1][6]

Quantitative Data

| Parameter | Value | Tissue/System | Reference |

| IC50 (Muscle Contraction) | 429 nmol L⁻¹ | Human Intestinal Samples | [7] |

| IC50 (Calcium Mobilization) | 121 nmol L⁻¹ | Human Intestinal Samples | [7] |

| IC50 (Epithelial Secretion) | 224 nmol L⁻¹ | Human Intestinal Samples | [7] |

| Receptor Affinity | High affinity for muscarinic receptors | GI Tract Smooth Muscle | [4][6] |

Experimental Protocol: Isolated Smooth Muscle Tissue Bath Assay

This protocol is a standard method for assessing the contractile and relaxant effects of pharmacological agents on smooth muscle.

1. Tissue Preparation:

-

Euthanize the experimental animal (e.g., rat, guinea pig) via an approved method.

-

Dissect a segment of smooth muscle tissue (e.g., ileum, colon, aorta).[8][9]

-

Place the tissue in a petri dish containing cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution.

-

Carefully remove any adhering connective and adipose tissue.

-

Cut the tissue into strips or rings of appropriate size (e.g., 2-3 mm wide rings for aorta).[8][9]

2. Mounting the Tissue:

-

Mount the tissue strip or ring in a tissue organ bath containing PSS at 37°C and continuously bubbled with 95% O2 / 5% CO2.

-

Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.

-

Apply an optimal resting tension to the tissue (determined empirically, e.g., 1-2 grams for rat ileum) and allow it to equilibrate for at least 60 minutes, with periodic washing with fresh PSS.[8][9]

3. Experimental Procedure:

-

After equilibration, induce a submaximal contraction with a standard agonist, such as acetylcholine or carbachol, to check for tissue viability. Wash the tissue and allow it to return to baseline.

-

To determine the effect of Hyoscine Butylbromide, first establish a cumulative concentration-response curve for acetylcholine. Add increasing concentrations of acetylcholine to the bath and record the contractile response until a maximal response is achieved.

-

Wash the tissue thoroughly to remove the agonist.

-

Incubate the tissue with a known concentration of Hyoscine Butylbromide for a predetermined period (e.g., 20-30 minutes).

-

In the presence of Hyoscine Butylbromide, repeat the cumulative concentration-response curve for acetylcholine.

-

The rightward shift of the acetylcholine concentration-response curve indicates competitive antagonism.

4. Data Analysis:

-

Measure the amplitude of contraction at each agonist concentration.

-

Plot the contractile response as a percentage of the maximal response against the logarithm of the agonist concentration.

-

Calculate the EC50 (the concentration of agonist that produces 50% of the maximal response) in the absence and presence of the antagonist.

-

The Schild plot can be used to determine the pA2 value, which is a measure of the affinity of the antagonist for the receptor.

Oxazepam: Positive Allosteric Modulation of GABA-A Receptors

Oxazepam is a benzodiazepine that exerts its effects on the central nervous system by modulating the activity of the major inhibitory neurotransmitter, GABA.[2]

Cellular Signaling Pathway

GABA-A receptors are ligand-gated ion channels composed of five subunits that form a central chloride (Cl⁻) selective pore.[10] The binding of GABA to its recognition sites on the receptor (between the α and β subunits) causes a conformational change that opens the channel, allowing Cl⁻ ions to flow into the neuron. This influx of negative ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus producing an inhibitory effect.

Oxazepam and other benzodiazepines bind to a distinct allosteric site on the GABA-A receptor, known as the benzodiazepine binding site, located at the interface of the α and γ subunits.[10] The binding of Oxazepam does not open the channel directly but rather enhances the effect of GABA by increasing the frequency of channel opening in the presence of GABA.[2] This positive allosteric modulation results in a greater influx of Cl⁻ ions and a more pronounced inhibitory effect, leading to the anxiolytic, sedative, and muscle relaxant properties of the drug.

Quantitative Data

| Parameter | Value | Receptor/System | Reference |

| EC50 (Diazepam potentiation of GABA) | 21.7 ± 2.7 µM (for GABA + Diazepam) | α1β2γ2 GABA-A Receptors | [11] |

| Binding Affinity (Kd) | Varies by benzodiazepine and receptor subtype | GABA-A Receptors | [12][13] |

| Effect on GABA Binding | Enhances GABA binding to low-affinity sites | Brain Membranes | [3] |

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the measurement of ion channel activity in individual neurons.

1. Cell Preparation:

-

Culture a suitable cell line expressing GABA-A receptors (e.g., HEK293 cells transiently or stably transfected with the desired GABA-A receptor subunits) or use primary cultured neurons.[14][15]

-

Plate the cells on glass coverslips for recording.

2. Recording Setup:

-

Place a coverslip with the cells in a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with an external recording solution (e.g., artificial cerebrospinal fluid).

-

Fabricate a recording micropipette from a borosilicate glass capillary using a micropipette puller. The pipette should have a resistance of 3-6 MΩ when filled with the internal solution.

-

Fill the micropipette with an internal solution that mimics the intracellular ionic composition and contains a chloride salt.

3. Obtaining a Whole-Cell Recording:

-

Under visual guidance, carefully approach a target cell with the micropipette.

-

Apply gentle suction to form a high-resistance seal (a "gigaseal," >1 GΩ) between the pipette tip and the cell membrane.

-

Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior (the "whole-cell" configuration).

4. Experimental Procedure:

-

Clamp the membrane potential of the cell at a holding potential where chloride currents can be readily measured (e.g., -60 mV).

-

Apply a low concentration of GABA to the cell using a rapid perfusion system to elicit a baseline current response.

-

Co-apply the same concentration of GABA along with a known concentration of Oxazepam.

-

An increase in the amplitude of the GABA-evoked current in the presence of Oxazepam demonstrates positive allosteric modulation.

-

To construct a concentration-response curve, apply a fixed concentration of GABA with varying concentrations of Oxazepam.

5. Data Analysis:

-

Measure the peak amplitude of the GABA-evoked currents in the absence and presence of different concentrations of Oxazepam.

-

Plot the potentiation of the GABA response as a function of the Oxazepam concentration.

-

Fit the data with a suitable equation (e.g., the Hill equation) to determine the EC50 for the modulatory effect of Oxazepam.

Conclusion

The administration of this compound results in the modulation of two key cellular pathways. Hyoscine Butylbromide acts peripherally to alleviate smooth muscle spasms by antagonizing muscarinic M3 receptors, thereby inhibiting acetylcholine-mediated calcium signaling. Concurrently, Oxazepam acts centrally to reduce anxiety and induce sedation by positively modulating GABA-A receptors, enhancing GABAergic inhibitory neurotransmission. The distinct and complementary mechanisms of these two compounds provide a multi-faceted therapeutic approach. The experimental protocols and quantitative data presented in this guide offer a framework for further research into the pharmacology of these and related compounds.

References

- 1. Smooth Muscle Preparations | Basicmedical Key [basicmedicalkey.com]

- 2. What is the mechanism of Oxazepam? [synapse.patsnap.com]

- 3. Enhancement of GABA binding by benzodiazepines and related anxiolytics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. Hyoscine butylbromide - Wikipedia [en.wikipedia.org]

- 6. Hyoscine butylbromide: a review of its use in the treatment of abdominal cramping and pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine [frontiersin.org]

- 9. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzodiazepine interactions with GABAA receptors on chick ciliary ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Benzodiazepine modulation of GABAA receptor opening frequency depends on activation context: A patch clamp and simulation study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Patch Clamp Protocol [labome.com]

- 15. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

Pre-clinical Research on Hyoscine Butylbromide and Oxazepam Combinations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the pre-clinical data available for hyoscine butylbromide and oxazepam as individual agents. It is important to note that publicly accessible, peer-reviewed pre-clinical studies specifically investigating the combination of hyoscine butylbromide and oxazepam are scarce. The information presented herein is intended to guide researchers by summarizing the known pre-clinical profiles of each component and offering a theoretical framework for their combined use.

Introduction

The combination of an antispasmodic agent like hyoscine butylbromide and an anxiolytic such as oxazepam, as seen in formulations like Tranquo-Buscopan, is predicated on the therapeutic rationale of addressing both the physical and psychological components of certain gastrointestinal and genitourinary disorders.[1][2] Hyoscine butylbromide targets the peripheral smooth muscle spasms responsible for pain and cramping, while oxazepam acts centrally to alleviate associated anxiety and tension. This guide synthesizes the available pre-clinical data for each compound to inform further research and development.

Pre-clinical Profile of Hyoscine Butylbromide

Hyoscine butylbromide, a quaternary ammonium derivative of scopolamine, is a peripherally acting antimuscarinic agent.[1] Its primary mechanism involves the competitive antagonism of acetylcholine at muscarinic receptors on smooth muscle cells, leading to a spasmolytic effect.[1][3]

Pharmacodynamics

-

Mechanism of Action: Hyoscine butylbromide is an anticholinergic drug with a high affinity for muscarinic receptors located on the smooth-muscle cells of the gastrointestinal tract.[3] Its anticholinergic action exerts a smooth-muscle relaxing/spasmolytic effect.[3] Blockade of these receptors is the basis for its use in treating abdominal pain secondary to cramping.[3] It also exhibits some activity as a ganglion blocker by binding to nicotinic receptors.[4]

-

Target Tissues: Pre-clinical studies have demonstrated its effects on the smooth muscle of the gastrointestinal, biliary, and genitourinary tracts.[1][5]

-

Central Nervous System Effects: Due to its quaternary ammonium structure, hyoscine butylbromide does not readily cross the blood-brain barrier, which minimizes central anticholinergic side effects.[1]

Pharmacokinetics

The pharmacokinetic profile of hyoscine butylbromide is characterized by low systemic bioavailability after oral administration.

| Parameter | Animal Model | Route of Administration | Value | Reference |

| Bioavailability | Human | Oral | <1% | [5] |

| Elimination Half-Life | Human | Intravenous | ~5 hours | [5] |

| Protein Binding | Human | - | Low | [5] |

| Excretion | Human | Intravenous | 50% Kidney, Fecal | [5] |

Toxicology

Pre-clinical safety data indicate that hyoscine butylbromide is neither embryotoxic nor teratogenic at oral doses of up to 200 mg/kg in the diet in rats.[6]

Experimental Protocols

Isolated Guinea Pig Ileum for Spasmolytic Activity:

-

Tissue Preparation: A segment of the terminal ileum is isolated from a euthanized guinea pig and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

-

Contraction Induction: Smooth muscle contractions are induced by adding a spasmogen, such as acetylcholine or carbachol, to the organ bath.

-

Drug Application: Increasing concentrations of hyoscine butylbromide are added to the bath to determine the concentration-dependent inhibition of the induced contractions.

-

Data Analysis: The inhibitory concentration 50 (IC50) is calculated to quantify the spasmolytic potency.

Signaling Pathway

Pre-clinical Profile of Oxazepam

Oxazepam is a short-acting benzodiazepine with anxiolytic, sedative, hypnotic, and anticonvulsant properties.

Pharmacodynamics

-

Mechanism of Action: Oxazepam enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, resulting in an increased influx of chloride ions into neurons. This hyperpolarization of the neuronal membrane leads to a decrease in neuronal excitability.

Pharmacokinetics

The pharmacokinetics of oxazepam have been studied in various animal models.

| Parameter | Animal Model | Route of Administration | Value |

| Elimination Half-Life | Rat | Intravenous | Not specified |

| Receptor Density (Benzodiazepine) | Rat | In vitro | No age-related changes |

| Receptor Affinity (Benzodiazepine) | Rat | In vitro | No age-related changes |

Toxicology

Pre-clinical studies on the toxicity of oxazepam have focused on its effects on development and behavior. Environmental concentrations of oxazepam have been shown to induce anxiolytic effects in wild-caught zebrafish.

Experimental Protocols

Elevated Plus Maze for Anxiolytic Activity in Rodents:

-

Apparatus: The maze consists of two open arms and two enclosed arms, elevated from the floor.

-

Procedure: A rodent is placed at the center of the maze and allowed to explore for a set period (e.g., 5 minutes).

-

Drug Administration: Oxazepam or a vehicle is administered to the animals prior to the test.

-

Data Collection: The time spent in and the number of entries into the open and closed arms are recorded. Anxiolytic effects are indicated by an increase in the proportion of time spent and entries into the open arms.

Signaling Pathway

The Combination of Hyoscine Butylbromide and Oxazepam: A Theoretical Framework

Rationale for Combination

The combination of hyoscine butylbromide and oxazepam is intended to provide a synergistic or additive therapeutic effect for conditions where visceral smooth muscle spasms are accompanied by significant anxiety.[1]

Potential Pharmacodynamic Interactions

No direct pre-clinical studies on the pharmacodynamic interactions between hyoscine butylbromide and oxazepam are publicly available. Theoretically, their mechanisms of action are distinct and target different physiological systems (peripheral muscarinic receptors vs. central GABA-A receptors). The potential for synergistic effects on symptom relief warrants further investigation.

Potential Pharmacokinetic Interactions

The impact of co-administration on the absorption, distribution, metabolism, and excretion of either drug is unknown from a pre-clinical standpoint. Given that oxazepam is metabolized in the liver and hyoscine butylbromide has low systemic absorption, significant pharmacokinetic interactions may not be anticipated, but this requires experimental verification.

Future Research Directions

To address the current knowledge gap, the following pre-clinical studies are recommended:

-

In vivo efficacy studies: Utilizing animal models of visceral pain and anxiety to evaluate the synergistic or additive effects of the combination.

-

Pharmacokinetic interaction studies: To determine if co-administration alters the pharmacokinetic profiles of either drug.

-

Safety and toxicology studies: To assess the safety profile of the combination, including potential additive or synergistic adverse effects.

Conclusion

While the individual pre-clinical profiles of hyoscine butylbromide and oxazepam are well-documented, there is a clear absence of specific pre-clinical data on their combination. The theoretical rationale for their combined use in disorders with both spasmodic and anxiety components is sound. However, dedicated pre-clinical research is imperative to establish the efficacy, safety, and pharmacokinetic profile of this combination before its full therapeutic potential can be realized. This guide serves as a foundational resource for researchers embarking on such investigations.

References

- 1. This compound|Hyoscine Butylbromide & Oxazepam [benchchem.com]

- 2. [this compound: a spasmolytic and sedative preparation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hyoscine butylbromide: a review of its use in the treatment of abdominal cramping and pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Butylscopolamine | C21H30NO4+ | CID 160883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Hyoscine butylbromide - Wikipedia [en.wikipedia.org]

- 6. assets.hpra.ie [assets.hpra.ie]

A Technical Guide to the Historical Development of Combination Spasmolytic and Anxiolytic Drugs

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the historical development of therapeutic agents possessing both spasmolytic (muscle relaxant) and anxiolytic (anti-anxiety) properties. It covers key drug classes, their mechanisms of action, and the evolution of experimental protocols used for their evaluation.

Introduction: The Rationale for Combined Spasmolytic and Anxiolytic Action

The intricate relationship between muscle tension and anxiety has long been recognized in medicine. Anxiety and stress can manifest physically as muscle spasms, while chronic pain from muscle tension can exacerbate anxiety. This bidirectional link established the therapeutic rationale for developing single agents that could simultaneously alleviate both psychological and somatic symptoms. Early therapeutic agents were often discovered serendipitously, with their dual properties being characterized post-discovery.

Early Developments: The Carbamates and Related Compounds

The mid-20th century marked the beginning of modern psychopharmacology and the search for alternatives to barbiturates, which were effective but carried significant risks of dependence and overdose.[1][2][3]

Meprobamate

Synthesized in 1950 by Frank Berger, meprobamate was a pivotal molecule in the development of anxiolytic medicine.[4] It was the first drug to be widely marketed as a "tranquilizer" and became immensely popular under the trade names Miltown and Equanil.[5]

-

Discovery and Dual Action : Initially investigated for its muscle relaxant properties, meprobamate's calming and anxiety-reducing effects were quickly recognized.[4] It was found to be less sedating than barbiturates at effective doses, representing a significant therapeutic advance.[3][6]

-

Mechanism of Action : While not fully elucidated at the time, it is now known that meprobamate acts on GABA-A receptors at a site distinct from benzodiazepines.[6][7][8] It can interrupt neuronal communication in the spinal cord and reticular formation, leading to both muscle relaxation and sedation.[6][8]

-

Decline : By the late 1960s, the potential for physical and psychological dependence on meprobamate became apparent, leading to stricter controls and a decline in its use.[6][8]

Carisoprodol

Developed by Frank Berger at Wallace Laboratories and approved for medical use in 1959, carisoprodol (marketed as Soma) was designed to improve upon meprobamate's profile.[9][10]

-

Pharmacological Profile : Carisoprodol was intended to have superior muscle relaxant properties with less potential for addiction.[9] It functions as a centrally acting skeletal muscle relaxant.[10][11]

-

Metabolism and Anxiolytic Effect : A key aspect of carisoprodol's action is its metabolism in the liver to meprobamate.[11][12][13] This metabolite is responsible for the anxiolytic and sedative properties of the drug.[11][12] Carisoprodol itself is thought to interrupt neuronal communication in the spinal cord and reticular formation.[11][12]

-

Abuse Potential : Like meprobamate, the abuse potential of carisoprodol, often in combination with opioids, led to its classification as a controlled substance.[9][10]

Chlormezanone

First approved in 1960, chlormezanone was a non-benzodiazepine agent used for anxiety and muscle spasms.[14]

-

Therapeutic Use : It was used to manage anxiety and treat muscle spasms until it was discontinued worldwide by its manufacturer in 1996 due to rare but severe skin reactions.[14][15]

-

Mechanism of Action : Chlormezanone's mechanism is not completely understood, but it is believed to potentiate the effects of the inhibitory neurotransmitter GABA by binding to central benzodiazepine receptors, which interact with GABA receptors.[14][16][17] This action is thought to depress spinal polysynaptic reflexes, contributing to its muscle relaxant effect.[15]

The Benzodiazepine Revolution

The accidental discovery of chlordiazepoxide (Librium) in 1955 by Leo Sternbach at Hoffmann-La Roche, and its subsequent marketing in 1960, heralded a new era in pharmacotherapy.[1][2][18]

Diazepam (Valium)

Following the success of chlordiazepoxide, Sternbach developed diazepam, which was marketed as Valium in 1963.[1][18][19]

-

Enhanced Potency and Safety : Diazepam was found to be more than twice as potent as chlordiazepoxide and had a better safety profile than the barbiturates, particularly regarding respiratory depression.[1][19]

-

Broad Therapeutic Profile : Benzodiazepines exhibit five core properties: anxiolytic, sedative, muscle relaxant, anticonvulsant, and amnesic.[18] This broad spectrum of activity made diazepam exceptionally versatile and led to it becoming one of the most prescribed drugs in the world during the 1970s and early 1980s.[1][19]

-

Mechanism of Action : The mechanism of benzodiazepines was unknown for over 15 years.[1] It is now understood that they are positive allosteric modulators of the GABA-A receptor.[20][21] They bind to a specific site at the interface of the α and γ subunits of the receptor, which enhances the affinity of GABA for its own binding site.[20][22] This increases the frequency of chloride channel opening, leading to hyperpolarization of the neuron and a potentiation of GABA's inhibitory effect.[20][21][22]

Quantitative Data Summary: Early Anxiolytic and Spasmolytic Agents

| Drug | Year of Introduction | Typical Oral Dosage | Primary Therapeutic Use | Key Side Effects |

| Meprobamate | 1955[7] | 200-400 mg | Anxiety, Muscle Spasms[5][6][7] | Drowsiness, Ataxia, Dependence[4][6] |

| Carisoprodol | 1959[10] | 250-350 mg | Musculoskeletal Pain/Spasms[9][10] | Drowsiness, Dizziness, Headache, Dependence[9][12] |

| Chlormezanone | 1960[14] | Not Applicable (Discontinued) | Anxiety, Muscle Spasms[14][17][23] | Drowsiness, Dizziness, Severe Skin Reactions[15][16] |

| Diazepam | 1963[1][18][19] | 2-10 mg | Anxiety, Muscle Spasms, Seizures[18] | Drowsiness, Impaired Coordination, Dependence[19][24] |

Experimental Protocols for Preclinical Evaluation

The discovery of these agents drove the development of animal models to screen for anxiolytic and muscle relaxant properties. These models were crucial for characterizing the pharmacological profiles of new compounds before human trials.[25][26]

Protocols for Anxiolytic Activity

Unconditioned animal models that rely on the innate behavior of rodents are widely used due to their simplicity and rapid assessment capabilities.[25]

-

Elevated Plus Maze (EPM) : This is one of the most extensively used models for assessing anxiety-like behavior.[25][27]

-

Apparatus : A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.[25][27][28]

-

Principle : The test is based on the natural aversion of rodents to open and elevated spaces, creating a conflict between this aversion and the drive to explore a novel environment.[27][28]

-

Methodology : A rodent is placed in the center of the maze. The number of entries into and the time spent in the open and closed arms are recorded over a set period (e.g., 5 minutes).

-

Interpretation : Anxiolytic drugs, like benzodiazepines, increase the proportion of time spent in and the number of entries into the open arms, indicating a reduction in anxiety-like behavior.[25][28]

-

-

Light-Dark Box Test : This test also uses the conflict between exploration and aversion to brightly lit areas.

-

Apparatus : A box divided into a large, brightly illuminated compartment and a smaller, dark compartment.

-

Methodology : An animal is placed in the light compartment, and the number of transitions between compartments and the total time spent in the light compartment are measured.

-

Interpretation : Anxiolytic compounds increase the time spent in the light compartment.[28]

-

Protocols for Spasmolytic (Muscle Relaxant) Activity

-

Inclined Screen Test : This test assesses motor coordination and muscle relaxation.

-

Apparatus : A wire mesh screen inclined at a specific angle (e.g., 45-60 degrees).

-

Methodology : A mouse or rat is placed on the screen. The ability of the animal to grip the screen and remain on it for a predetermined time (e.g., 60 seconds) is observed.

-

Interpretation : Centrally acting muscle relaxants impair the animal's ability to stay on the inclined screen. The dose at which 50% of the animals fall off (ED50) can be calculated.

-

Signaling Pathways and Mechanisms

The primary mechanism for the most successful class of combination spasmolytic-anxiolytics, the benzodiazepines, involves the enhancement of GABAergic neurotransmission.

The GABA-A Receptor Signaling Pathway

The GABA-A receptor is a ligand-gated ion channel that is the primary mediator of fast synaptic inhibition in the central nervous system.[20][22]

-

Structure : It is a pentameric protein complex that forms a central chloride ion pore.[29] The receptor has multiple subtypes, determined by the combination of its constituent subunits (e.g., α, β, γ).[20][29]

-

Mechanism of Action :

-

The neurotransmitter GABA binds to its site between the α and β subunits.[22]

-

This binding causes a conformational change, opening the chloride channel.

-

Chloride ions (Cl-) flow into the neuron, hyperpolarizing the cell membrane.

-

This hyperpolarization makes it more difficult for the neuron to fire an action potential, resulting in neuronal inhibition.

-

-

Benzodiazepine Modulation : Benzodiazepines bind to a distinct allosteric site at the α-γ subunit interface.[22][29] This binding "locks" the receptor in a conformation that has a higher affinity for GABA, increasing the frequency of channel opening when GABA is present and thus potentiating the inhibitory effect.[21][22]

Caption: Benzodiazepine modulation of the GABA-A receptor pathway.

Experimental Workflow for Drug Screening

The process of screening new chemical entities for dual anxiolytic and spasmolytic properties follows a logical progression from broad behavioral tests to more specific mechanistic studies.

References

- 1. The history of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benzoinfo.com [benzoinfo.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Meprobamate | Anxiolytic, Muscle Relaxant, Anticonvulsant | Britannica [britannica.com]

- 6. Meprobamate [chemeurope.com]

- 7. Unleashing the Power of Meprobamate: A Comprehensive Review on R&D Breakthroughs [synapse.patsnap.com]

- 8. Meprobamate - Wikipedia [en.wikipedia.org]

- 9. Carisoprodol - Wikipedia [en.wikipedia.org]

- 10. Carisoprodol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. What is the mechanism of Carisoprodol? [synapse.patsnap.com]

- 13. Carisoprodol | C12H24N2O4 | CID 2576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Chlormezanone | C11H12ClNO3S | CID 2717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Chlormezanone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 16. What is the mechanism of Chlormezanone? [synapse.patsnap.com]

- 17. What is Chlormezanone used for? [synapse.patsnap.com]

- 18. Benzodiazepine - Wikipedia [en.wikipedia.org]

- 19. What are the different strengths of valium? [release.org.uk]

- 20. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 21. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. GABAA receptor - Wikipedia [en.wikipedia.org]

- 23. Chlormezanone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 24. The Development of Benzodiazepines as Antianxiety Medications - Video | Study.com [study.com]

- 25. jetir.org [jetir.org]

- 26. The age of anxiety: role of animal models of anxiolytic action in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Animal models for screening anxiolytic-like drugs: a perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 28. jddtonline.info [jddtonline.info]

- 29. Frontiers | GABAA receptor subtypes and benzodiazepine use, misuse, and abuse [frontiersin.org]

Unraveling the Dual-Action Efficacy of Tranquo-Buscopan: A Theoretical Framework

For Immediate Release

This technical guide delves into the theoretical models underpinning the dual-action efficacy of "Tranquo-Buscopan," a combination therapy targeting both the peripheral and central nervous system components of functional abdominal distress. By integrating an antispasmodic agent, hyoscine butylbromide, with an anxiolytic benzodiazepine, oxazepam, this formulation addresses both the physical manifestation of smooth muscle spasms and the central nervous system's contribution to visceral hypersensitivity and anxiety. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the individual and combined mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Introduction: The Gut-Brain Axis in Functional Abdominal Distress

Functional abdominal pain disorders, including Irritable Bowel Syndrome (IBS), are complex conditions characterized by chronic or recurrent abdominal pain and altered bowel habits. The pathophysiology is increasingly understood through the lens of the gut-brain axis, a bidirectional communication network between the central and enteric nervous systems. Psychological stress and anxiety are well-established exacerbating factors, contributing to visceral hypersensitivity and abnormal gut motility. This compound's dual-action approach is designed to interrupt this cycle by simultaneously targeting smooth muscle contractility in the gut and modulating anxiety and stress responses in the brain.

Individual Components and Mechanisms of Action

Hyoscine Butylbromide: The Peripheral Antispasmodic

Hyoscine butylbromide, also known as scopolamine butylbromide, is a quaternary ammonium derivative of hyoscine.[1][2] Its primary mechanism of action is as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), particularly the M2 and M3 subtypes, located on smooth muscle cells of the gastrointestinal tract.[3][4] By blocking the binding of acetylcholine, a key neurotransmitter of the parasympathetic nervous system, hyoscine butylbromide inhibits the signal for smooth muscle contraction, leading to a spasmolytic effect and relief from cramping pain.[5][6] Due to its quaternary ammonium structure, it has limited ability to cross the blood-brain barrier, thus minimizing central anticholinergic side effects.[1]

Oxazepam: The Central Anxiolytic

Oxazepam is a short-to-intermediate-acting benzodiazepine.[7][8] Its therapeutic effects are mediated through positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor in the central nervous system.[9][10] By binding to the benzodiazepine site on the GABA-A receptor, oxazepam increases the affinity of the receptor for its endogenous ligand, GABA, the primary inhibitory neurotransmitter in the brain.[9] This enhanced GABAergic transmission leads to an increased influx of chloride ions into neurons, resulting in hyperpolarization and reduced neuronal excitability.[9] This cascade of events produces anxiolytic, sedative, and muscle relaxant effects.[8]

Theoretical Model for Dual-Action Efficacy

The enhanced therapeutic effect of this compound is predicated on a synergistic or additive interaction between its two components, targeting the gut-brain axis at two distinct points.

A Two-Pronged Approach to Visceral Pain

A plausible theoretical model for the dual-action efficacy of this compound is the "Dual-Pathway Blockade Model." This model posits that the combination therapy disrupts the vicious cycle of pain and anxiety in functional abdominal disorders through two primary mechanisms:

-

Peripheral Afferent Signal Reduction: Hyoscine butylbromide acts directly on the smooth muscles of the gastrointestinal tract to reduce the intensity and frequency of spasms. This, in turn, decreases the barrage of noxious stimuli transmitted from the gut to the central nervous system via visceral afferent nerves. By dampening the peripheral "pain signal," there is less input to the brain regions responsible for pain perception and the emotional response to pain.

-

Central Descending Pathway Modulation: Oxazepam acts on the central nervous system to reduce anxiety and the hypervigilance to visceral sensations often seen in patients with functional abdominal pain. By enhancing GABAergic inhibition, oxazepam can attenuate the descending pain facilitation pathways from the brain to the gut, effectively "turning down the volume" on the central processing of visceral stimuli. This central anxiolytic effect can also reduce the stress-induced exacerbation of gut motility and sensitivity.

The combination of these two actions creates a more comprehensive therapeutic effect than either agent alone. Reducing the peripheral source of pain makes the central anxiolytic effect more pronounced, while the central reduction of anxiety and pain perception can lead to a decrease in the centrally-mediated amplification of gut symptoms.

Pharmacodynamic Considerations

The interaction between an anticholinergic and a benzodiazepine is primarily pharmacodynamic.[11] While there is no direct evidence of one component altering the receptor binding of the other, their effects on the nervous system are complementary. The anticholinergic agent targets the parasympathetic output to the gut, while the benzodiazepine modulates inhibitory neurotransmission within the brain. This can be considered a form of physiological synergism , where two drugs acting on different physiological systems produce a combined effect greater than the sum of their individual effects.

Quantitative Data

The following tables summarize key quantitative parameters for the active components of this compound.

Table 1: Pharmacodynamic Properties of Hyoscine Butylbromide

| Parameter | Value | Tissue/Receptor | Reference |

| IC50 (Bethanechol-induced muscle contraction) | 429 nmol/L | Human Intestine | [3] |

| IC50 (Bethanechol-induced calcium mobilization) | 121 nmol/L | Human Intestine | [3] |

| IC50 (Bethanechol-induced epithelial secretion) | 224 nmol/L | Human Intestine | [3] |

| IC50 (Nicotinic ACh receptor blockade) | 0.19 µmol/L | SH-SY5Y cells | [12] |

| Receptor Affinity (pKi) | 8.9 (M3), 8.7 (M1) | (Oxybutynin as a proxy for non-selective antimuscarinics) | [13] |

Table 2: Pharmacodynamic Properties of Oxazepam

| Parameter | Value | Receptor/System | Reference |

| Mechanism of Action | Positive Allosteric Modulator | GABA-A Receptor | [9][10] |

| Effect on GABA | Increases receptor affinity for GABA | GABA-A Receptor | [9][14] |

| Half-life | 6 - 9 hours | Human | [7] |

Experimental Protocols

In Vitro Assessment of Antispasmodic Activity: Isolated Organ Bath (Schultz-Dale)

This method is a classic pharmacological tool for evaluating the effects of substances on smooth muscle contractility.

Objective: To determine the concentration-response relationship of hyoscine butylbromide in inhibiting smooth muscle contractions induced by a spasmogen (e.g., acetylcholine or carbachol).

Methodology:

-

Tissue Preparation: A segment of animal ileum (e.g., from a rat or guinea pig) is excised and placed in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).[15]

-

Transducer Attachment: One end of the tissue is fixed to the bottom of the organ bath, and the other end is connected to an isometric force transducer to record muscle contractions.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension (e.g., 1 gram) for a specified period (e.g., 60 minutes), with regular washing.

-

Induction of Contraction: A contractile agonist, such as acetylcholine or carbachol, is added to the bath to induce a stable, submaximal contraction.

-

Drug Administration: Increasing concentrations of hyoscine butylbromide are cumulatively added to the bath, and the resulting relaxation of the smooth muscle is recorded.

-

Data Analysis: The percentage of inhibition of the agonist-induced contraction is calculated for each concentration of hyoscine butylbromide. A concentration-response curve is plotted to determine the IC50 value (the concentration of the drug that causes 50% inhibition of the maximal contraction).

In Vivo Assessment of Anxiolytic Activity: The Elevated Plus Maze (EPM)

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents and is sensitive to anxiolytic drugs like benzodiazepines.[16][17]

Objective: To evaluate the anxiolytic effects of oxazepam by measuring the exploration of the open arms of an elevated plus maze.

Methodology:

-

Apparatus: The maze is shaped like a plus sign and consists of two open arms and two enclosed arms, elevated from the floor.[16]

-

Animal Acclimation: Rodents (mice or rats) are habituated to the testing room for at least 30 minutes before the experiment.[16]

-

Drug Administration: Oxazepam or a vehicle control is administered to the animals at a predetermined time before the test (e.g., 30 minutes prior to testing).

-

Testing Procedure: Each animal is placed in the center of the maze, facing an open arm, and is allowed to explore freely for a set period (e.g., 5-10 minutes).[16][18]

-

Behavioral Recording: The animal's behavior is recorded by a video camera and analyzed for parameters such as the number of entries into the open and closed arms, and the time spent in each arm.

-

Data Analysis: An increase in the percentage of time spent in the open arms and the percentage of open arm entries is indicative of an anxiolytic effect.

Visualizations

Signaling Pathways

Caption: Signaling pathways of Hyoscine Butylbromide and Oxazepam.

Experimental Workflow

Caption: Experimental workflows for assessing antispasmodic and anxiolytic effects.

Dual-Pathway Blockade Model

Caption: The Dual-Pathway Blockade Model of this compound's efficacy.

Conclusion

The dual-action efficacy of this compound can be conceptualized through a "Dual-Pathway Blockade Model," where the peripheral antispasmodic action of hyoscine butylbromide and the central anxiolytic effect of oxazepam work in concert to disrupt the cycle of pain and anxiety inherent in functional abdominal disorders. This combination provides a more holistic approach to treatment by addressing both the somatic and psychological components of these conditions. Further research, including pharmacokinetic and pharmacodynamic modeling of the drug combination and clinical trials specifically designed to assess synergistic effects, would provide a more quantitative understanding of this therapeutic strategy.

References

- 1. Hyoscine butylbromide - Wikipedia [en.wikipedia.org]

- 2. derangedphysiology.com [derangedphysiology.com]

- 3. Effect of hyoscine butylbromide (Buscopan®) on cholinergic pathways in the human intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. droracle.ai [droracle.ai]

- 6. Hyoscine butylbromide: a review of its use in the treatment of abdominal cramping and pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oxazepam - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. What is the mechanism of Oxazepam? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. pharmacytimes.com [pharmacytimes.com]

- 12. researchgate.net [researchgate.net]

- 13. The effects of the selective muscarinic M3 receptor antagonist darifenacin, and of hyoscine (scopolamine), on motion sickness, skin conductance & cognitive function - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Benzodiazepine interactions with GABAA receptors on chick ciliary ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jetir.org [jetir.org]

- 18. protocols.io [protocols.io]

Methodological & Application

Application Notes & Protocols for Co-Administration of Diazepam and N-butylscopolamine in In-Vivo Animal Studies

For: Researchers, scientists, and drug development professionals.

Subject: Dosage calculation, experimental protocols, and mechanisms of action for the combined use of a tranquilizer (Diazepam) and an antispasmodic (N-butylscopolamine, Buscopan) in pre-clinical animal research.

Application Notes

Introduction

The combination of a tranquilizer, such as Diazepam, and a peripherally acting antispasmodic, like N-butylscopolamine (the active ingredient in Buscopan®), is relevant for in-vivo animal studies where both sedation or anxiolysis and reduction of smooth muscle spasms are desired. This combination can be particularly useful in models of visceral pain, gastrointestinal disorders, or to mitigate procedural stress that may induce physiological responses like cramping. Diazepam provides sedative, anxiolytic, and muscle-relaxant effects by acting on the central nervous system, while N-butylscopolamine acts peripherally to relieve spasms in the gastrointestinal and genitourinary tracts.[1][2]

Mechanism of Action: Diazepam

Diazepam is a benzodiazepine that exerts its effects by positively modulating the action of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[3][4] It binds to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site itself.[5][6] This binding event increases the receptor's affinity for GABA, leading to a more frequent opening of the associated chloride (Cl-) ion channel.[3][7] The resulting influx of chloride ions hyperpolarizes the neuron, making it less excitable and producing a calming effect on the brain.[7] This mechanism is responsible for Diazepam's anxiolytic, sedative, muscle-relaxant, and anticonvulsant properties.[4][7]

Mechanism of Action: N-butylscopolamine (Buscopan)